

Technical Support Center: C23H18F3N5O

Permeability Optimization

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Compound of Interest

Compound Name: C23H18F3N5O

CAS No.: 1795435-80-1

Cat. No.: B2399558

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Ticket ID: #C23-PERM-OPT Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Molecule Profile & Physicochemical Assessment

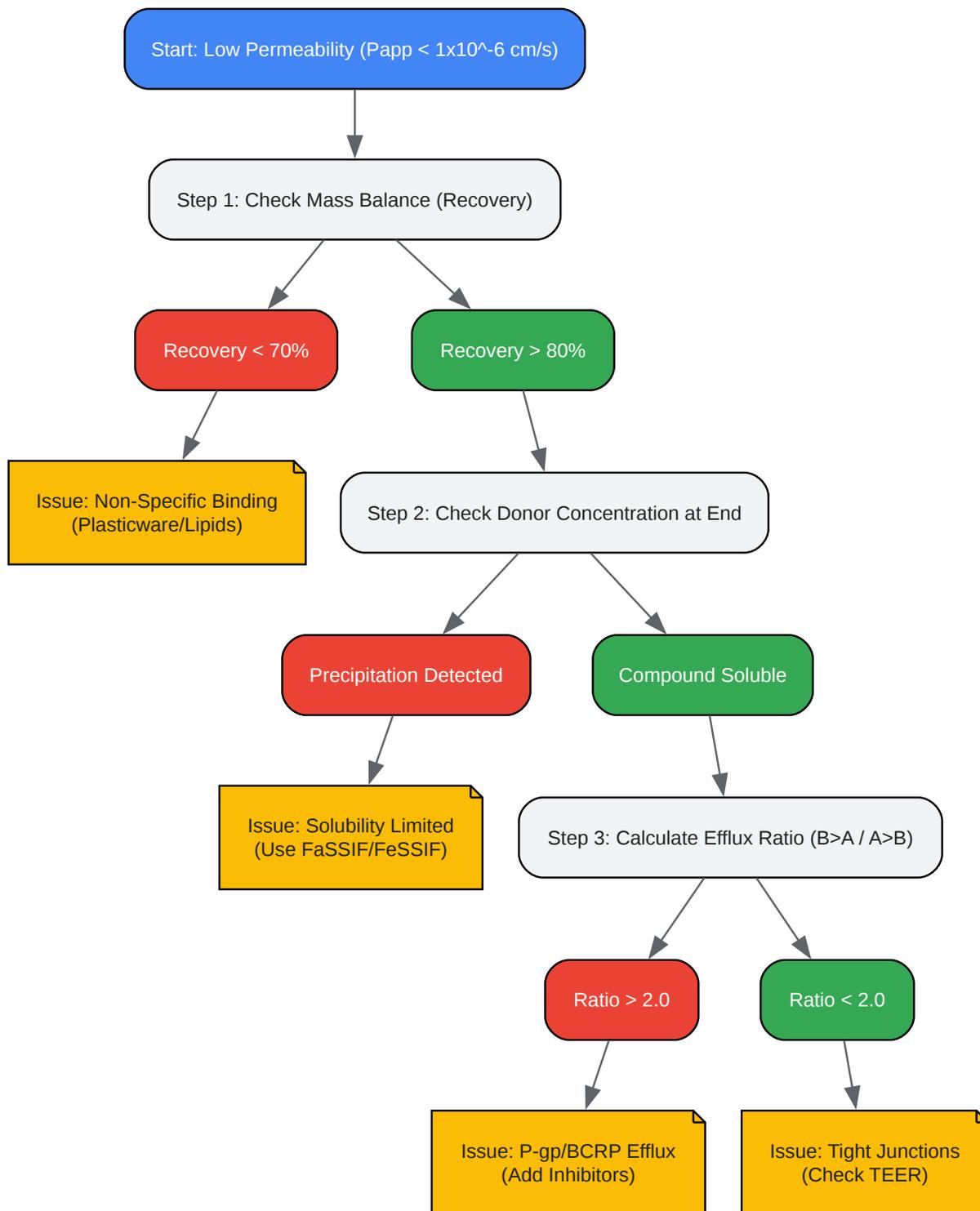
Before troubleshooting, we must ground our approach in the specific chemical reality of **C23H18F3N5O**. Based on its elemental composition, this molecule exhibits the classic profile of a Type II Kinase Inhibitor (e.g., similar to Sorafenib or Nilotinib analogs).

Property	Value (Est.)	Implications for Permeability
Molecular Weight	437.4 g/mol	Favorable. Well within Lipinski's Rule of 5 (<500 Da). [1]
H-Bond Donors	1–2 (Amide/Amine)	Favorable. Low donor count usually aids passive diffusion. [1]
H-Bond Acceptors	5–6 (N-heterocycles)	Moderate. Nitrogen-rich cores are often P-gp substrates.[1]
cLogP (Lipophilicity)	~4.2 – 5.5	Critical Risk. High lipophilicity suggests "Brick Dust" solubility issues.
Key Motifs	Trifluoromethyl (-CF ₃)	Increases metabolic stability but significantly lowers aqueous solubility.[1]

Core Diagnosis: The permeability of **C₂₃H₁₈F₃N₅O** is likely not limited by its ability to cross the lipid bilayer (passive diffusion), but rather by solubility (thermodynamic limitation) or active efflux (transporter limitation).

Diagnostic Workflow

Use this decision tree to isolate the root cause of your low permeability data.



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Figure 1: Diagnostic Logic for **C23H18F3N5O** Permeability Failure.[1] Follow the path based on your experimental readouts.

Troubleshooting Guide (FAQs)

Issue 1: "My compound crashes out of solution when added to the donor well."

Diagnosis: Solubility-Limited Permeability.[1] The -CF₃ group and aromatic rings drive the LogP up, making **C23H18F3N5O** hydrophobic. Standard buffers (HBSS/PBS) are too polar. If the compound precipitates, the dissolved concentration driving diffusion is near zero, resulting in a false low

Solution: Switch to Biorelevant Media. Do not use DMSO >1% to force solubility; it disrupts the monolayer. Instead, use FaSSIF (Fasted State Simulated Intestinal Fluid). The taurocholate and lecithin micelles in FaSSIF solubilize lipophilic drugs, mimicking the human small intestine.

- Protocol Shift: Replace HBSS (pH 6.5) in the Apical compartment with FaSSIF-V2.[1]
- Expected Outcome:

should increase significantly as the effective concentration () is maintained.

Issue 2: "I have good recovery, but the B-to-A transport is 10x higher than A-to-B."

Diagnosis: Active Efflux (P-gp Substrate).[1] The 5 Nitrogen atoms (likely in a pyrimidine or quinazoline core) are classic recognition motifs for MDR1 (P-glycoprotein). The transporter pumps the drug out of the cell back into the apical chamber, preventing absorption.

Solution: The Inhibitor Check. Run the assay in the presence of a specific P-gp inhibitor.[1]

- Inhibitor: Zosuquidar (1 μM) or Verapamil (50–100 μM).

- Criteria: If the Efflux Ratio () drops from >2.0 to ~1.0 upon adding the inhibitor, your molecule is a P-gp substrate.
- Next Step: Chemical modification (e.g., N-methylation or reducing H-bond count) or co-formulation with excipients that inhibit P-gp (e.g., TPGS).[1]

Issue 3: "My mass balance is <60%. Where did the compound go?"

Diagnosis: Non-Specific Binding (NSB) or Cellular Retention. Highly lipophilic compounds (**C23H18F3N5O**) stick to the polystyrene plate walls or get trapped inside the lipid bilayer of the cells without exiting.

Solution: BSA Block & Lysate Analysis.

- Add BSA: Include 1% BSA (Bovine Serum Albumin) in the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug out of the membrane and keeping it in solution, mimicking plasma protein binding.
- Lyse Cells: At the end of the experiment, wash the filter and lyse the cells with MeOH/H₂O (50:50). Measure the drug inside the cells. If >20% is cellular, you have high membrane accumulation (common for cationic amphiphiles).

Optimized Experimental Protocols

Protocol A: Biorelevant Caco-2 Assay (FaSSIF)

For overcoming solubility limits.

Materials:

- Caco-2 monolayers (21-day culture, TEER > 300).[1]
- Donor Buffer: FaSSIF-V2 (pH 6.5).[1]
- Receiver Buffer: HBSS (pH 7.4) + 1% BSA.

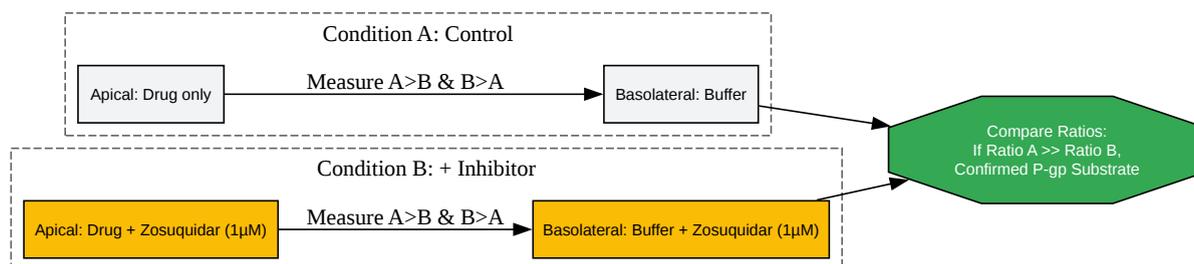
Step-by-Step:

- Preparation: Equilibrate FaSSIF solution to 37°C.
- Dosing: Prepare **C23H18F3N5O** at 10 µM in FaSSIF. Vortex vigorously. Note: If turbid, filter (0.45 µm) and re-quantify concentration before dosing.
- Initiation: Remove culture media. Wash monolayers 2x with warm HBSS.[1]
- Transport:
 - Add 0.5 mL Receiver Buffer to Basolateral (B) side.
 - Add 0.3 mL Donor Solution to Apical (A) side.
- Sampling: Incubate at 37°C / 50 rpm. Sample 100 µL from Receiver at 60 and 120 min. Replace volume with fresh buffer.
- Analysis: Quantify via LC-MS/MS. Calculate using the initial filtered donor concentration.

Protocol B: Efflux Inhibition Assay

For confirming P-gp liability.[1]

Workflow Diagram:



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Figure 2: Workflow for validating transporter involvement using Zosuquidar (P-gp specific).

Chemical Modification Strategy

If formulation (FaSSIF) fails, the molecule itself requires optimization.

- Reduce H-Bond Donors: If an amide N-H is present, alkylate it (N-Methylation).[1] This often improves permeability by "hiding" the donor from water, lowering the desolvation energy cost.
- Fluorine Placement: Ensure the -CF₃ is not adjacent to a hydrogen bond donor, as this increases acidity and polarity.
- Prodrug Approach: If the single Oxygen is a hydroxyl group, convert it to an ester. This masks the polarity during transport; esterases in the blood will cleave it post-absorption.

References

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Sources

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